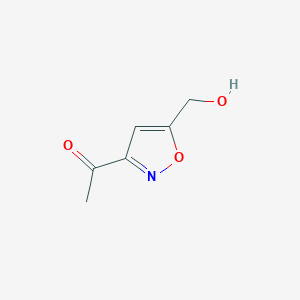![molecular formula C17H22N6OS B2550554 N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 1036126-22-3](/img/structure/B2550554.png)
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as substituted acetamides and oxadiazole moieties, which are often explored for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various aromatic organic acids or other precursors. For instance, in the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, the process includes esterification, formation of hydrazides, and subsequent reactions to form the oxadiazole-thiols, which are then reacted with substituted bromoacetamides to yield the target compounds . Similarly, another study describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides using a precursor that undergoes esterification, hydrazide formation, ring closure, and final substitution at the thiol position . These methods could potentially be adapted for the synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . Additionally, computational approaches like density functional theory (DFT) are employed to predict vibrational signatures and understand the geometric equilibrium and stereo-electronic interactions of the molecules . These analyses provide insights into the stability and conformation of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored through their biological activities. For example, the synthesized oxadiazole derivatives have been screened against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing activity against acetylcholinesterase . Another study reports antibacterial activity against various bacterial strains and moderate inhibition of the α-chymotrypsin enzyme . These reactions indicate the potential of these compounds to interact with biological systems, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized in conjunction with their synthesis and structure analysis. The vibrational spectroscopic techniques provide information on the physical properties, while the biological screening and molecular docking studies give insights into the chemical reactivity and potential pharmacological properties . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also investigated to predict the behavior of these compounds in biological systems .
科学的研究の応用
Chemical Synthesis and Biological Evaluation
Research in chemical synthesis focuses on developing novel compounds with potential biological or pharmacological activities. For instance, Darwish et al. (2014) explored the synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety, demonstrating the versatility of cyanoacetamides in forming a variety of heterocycles with promising antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014). Such studies indicate the importance of chemical synthesis in developing new compounds that could lead to the discovery of novel therapeutic agents.
Crystal Structure Analysis
Crystal structure analysis of compounds offers insights into their molecular configuration, which is crucial for understanding the interaction mechanisms with biological targets. Xiao-Qing Cai et al. (2009) described the crystal structure of a sulfonamide derivative, providing a basis for understanding its antibacterial properties through molecular geometry and potential interaction sites (Cai, Xie, Yan, Zhao, & Li, 2009). Such analyses are fundamental in drug design and development, offering a pathway to optimize therapeutic efficacy and specificity.
Nanoparticle Drug Delivery Systems
The development of nanoparticle drug delivery systems represents a significant advancement in enhancing the efficacy and safety of therapeutic agents. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides, showing decreased toxicity and improved release profiles (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015). This research highlights the potential of nanotechnology in refining drug delivery, potentially applicable to a wide range of compounds, including those similar to the one .
Glutaminase Inhibitors
The search for novel glutaminase inhibitors for cancer therapy is an active area of research. Shukla et al. (2012) discussed the design, synthesis, and evaluation of BPTES analogs as glutaminase inhibitors, showcasing the therapeutic potential of inhibiting glutaminase in cancer treatment (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012). This area of research is crucial for discovering new treatments for cancer and other diseases where glutaminase plays a key role.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS/c1-11(2)17(5,10-18)19-14(24)9-25-16-20-21-22-23(16)15-12(3)7-6-8-13(15)4/h6-8,11H,9H2,1-5H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGNGGCJLQAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

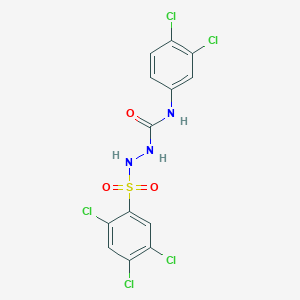
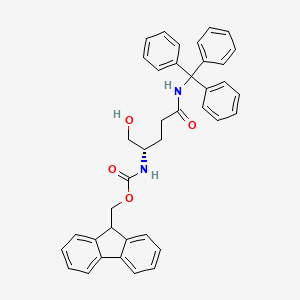
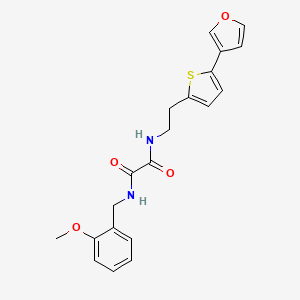
![7-chloro-N-(3-(methylthio)phenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2550476.png)
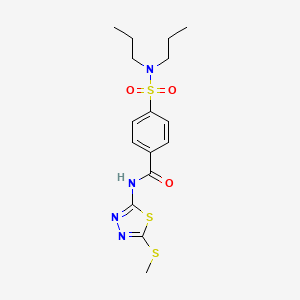
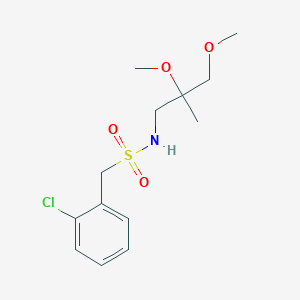
![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)

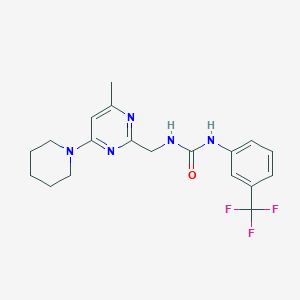
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2550486.png)
![6-(4-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2550488.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)
![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one](/img/structure/B2550492.png)
